molecular formula C14H11ClN2O4 B12575690 Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester

Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester

Cat. No.: B12575690
M. Wt: 306.70 g/mol
InChI Key: XCATUHBYTRDKCR-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester is a chemical compound with the molecular formula C14H11ClN2O4 and a molecular weight of 306.70114 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with chloro, cyano, and methoxy groups, and an ester functional group.

Preparation Methods

The synthesis of acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester typically involves the reaction of 4-chloro-3-cyano-7-methoxy-6-quinoline with acetic acid and methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The chloro and cyano groups can interact with enzymes, leading to enzyme inhibition. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

methyl 2-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)oxyacetate

InChI

InChI=1S/C14H11ClN2O4/c1-19-11-4-10-9(14(15)8(5-16)6-17-10)3-12(11)21-7-13(18)20-2/h3-4,6H,7H2,1-2H3

InChI Key

XCATUHBYTRDKCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OCC(=O)OC

Origin of Product

United States

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